2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide features a benzofuropyrimidin core substituted with a butyl group at position 3, a sulfanyl-linked acetamide side chain, and an ethoxyphenyl moiety.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-5-14-27-23(29)22-21(16-10-6-8-12-18(16)31-22)26-24(27)32-15-20(28)25-17-11-7-9-13-19(17)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDPWXHPMNQOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.54 g/mol. The structure includes a benzofuro-pyrimidine core, a sulfanyl group, and an ethoxyphenyl substituent. These components contribute to its diverse chemical properties and potential applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.54 g/mol |
| Structural Features | Benzofuro-pyrimidine core, sulfanyl group, ethoxyphenyl substituent |
Anticancer Activity
Preliminary studies indicate that compounds related to 2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. Research has shown that derivatives of benzofuro-pyrimidine can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. For instance, a study demonstrated that similar compounds displayed micromolar inhibitory activity against these cell lines, suggesting a promising avenue for further investigation into their use as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell growth and apoptosis. The presence of the sulfanyl group is believed to enhance reactivity and facilitate interactions with biological targets, potentially leading to increased cytotoxicity against cancer cells.
Case Studies
- Synthesis and Cytotoxicity Testing : A study conducted on related compounds synthesized under similar conditions reported potent cytotoxicity against MCF-7 and T47D cell lines. The results indicated a significant reduction in cell viability compared to standard treatments like hydroxyurea .
- Bioactivity Profile : Another investigation into the bioactivity of benzofuro-pyrimidine derivatives highlighted their antifungal and antibacterial properties alongside their anticancer potential. This broad spectrum of activity underscores the versatility of these compounds in therapeutic applications .
Scientific Research Applications
Recent research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Studies have shown that derivatives of this compound possess notable anticancer properties. For example, related pyrimidine derivatives have been found to inhibit cell growth in various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145) cell lines. The proposed mechanisms of action include:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects.
Antioxidant Activity
Compounds with structural similarities to 2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide have also shown antioxidant properties. They effectively scavenge free radicals and reduce oxidative stress in cellular models, which is vital for preventing cellular damage associated with various diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that specific functional groups within the compound significantly influence its biological activity. The presence of the sulfanyl and acetamide groups enhances its reactivity and interaction with biological targets.
Case Study 1: Anticancer Effects
In a controlled experiment, derivatives of the compound were tested against various cancer cell lines. Modifications in substituents significantly influenced their biological activity. For instance, introducing electron-withdrawing groups enhanced the anticancer potency.
Case Study 2: Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in the biosynthesis of inflammatory mediators.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzofuropyrimidin vs. Pyrazolopyrimidin: The target compound’s benzofuropyrimidin core (fused benzofuran-pyrimidine) differs from the pyrazolo[3,4-d]pyrimidin core seen in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ().
- Substituent Variations: Butyl vs. 3-Methylbutyl: The structurally similar 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () replaces the butyl group with a branched 3-methylbutyl chain. Ethoxyphenyl vs. Trifluoromethylphenyl: The ethoxyphenyl group in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in ’s analog. This difference may alter metabolic stability, as trifluoromethyl groups often resist oxidative degradation .
Physicochemical and Pharmacokinetic Properties
- Impact of Substituents: The ethoxyphenyl group in the target compound balances lipophilicity and solubility, whereas bulkier substituents (e.g., trifluoromethylphenyl) may reduce oral bioavailability due to poor solubility .
Crystallographic and Validation Data
- Structural Confirmation :
Tools like SHELX () and ORTEP () are critical for resolving the benzofuropyrimidin core’s conformation. The ethoxyphenyl group’s orientation in the target compound may influence crystal packing and stability . - Validation Challenges: As noted in , accurate assignment of sulfanyl and acetamide groups requires high-resolution data to avoid misidentification, a common issue in complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
